

(R)-3-amino-3-phenylpropan-1-ol structural properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: (R)-3-amino-3-phenylpropan-1-ol

Cat. No.: B112089

[Get Quote](#)

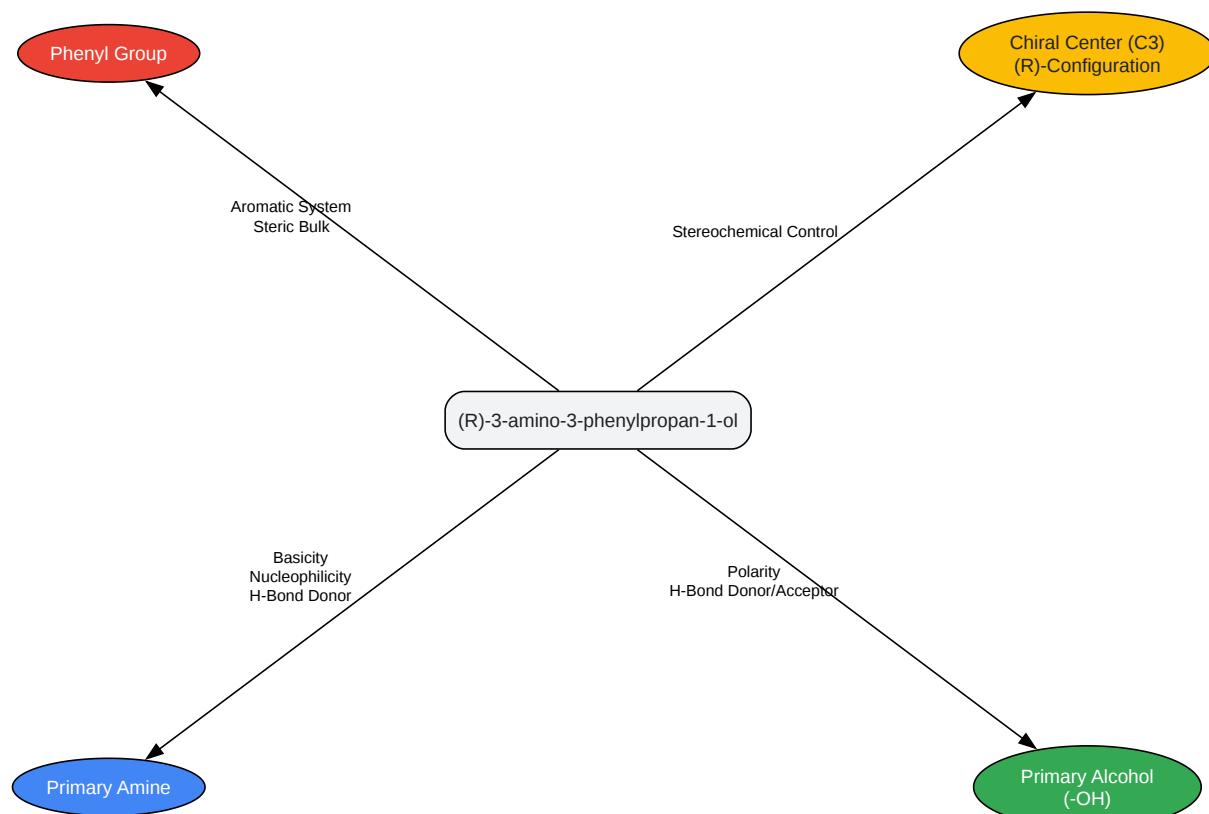
An In-Depth Technical Guide to the Structural Properties of **(R)-3-amino-3-phenylpropan-1-ol**

Abstract

(R)-3-amino-3-phenylpropan-1-ol is a chiral amino alcohol of significant interest in medicinal chemistry and pharmaceutical development. Its strategic value lies in its well-defined three-dimensional structure, which serves as a versatile chiral building block for the asymmetric synthesis of complex, biologically active molecules. This guide provides a comprehensive examination of the core structural properties of **(R)-3-amino-3-phenylpropan-1-ol**, intended for researchers, scientists, and professionals in drug development. We will dissect its fundamental molecular identity, delve into the critical nature of its stereochemistry, and detail the analytical techniques employed for its characterization. Furthermore, this document explores its solid-state properties, including intermolecular interactions, and contextualizes its structural significance through its role in the synthesis of notable pharmaceutical agents.

Fundamental Molecular Identity

The precise identification of a molecule is the bedrock of all further scientific investigation. **(R)-3-amino-3-phenylpropan-1-ol** is defined by a unique combination of a phenyl ring, a primary amine, and a primary alcohol, all arranged around a three-carbon backbone with a single stereocenter.


Nomenclature and Chemical Identifiers

For unambiguous communication and data retrieval, a standardized set of identifiers is crucial. The key identifiers for this compound are summarized below.

Property	Value	Source(s)
IUPAC Name	(3R)-3-amino-3-phenylpropan-1-ol	[1]
CAS Number	170564-98-4	[1] [2]
Molecular Formula	C9H13NO	[1] [2]
Molecular Weight	151.21 g/mol	[1]
SMILES	C1=CC=C(C=C1)--INVALID-LINK--N	[1]
InChIKey	SEQXIQNPMQTBGN-SECBINFHSA-N	[1]
Synonyms	(R)-1-Phenyl-3-propanolamine, (R)-3-phenyl-beta-alaninol	[1]

Core Structural Features

The molecule's functionality is dictated by the spatial arrangement of its constituent parts. The diagram below highlights the key functional groups and structural motifs that define its chemical behavior and utility in synthesis.

[Click to download full resolution via product page](#)

Caption: Key structural and functional components of **(R)-3-amino-3-phenylpropan-1-ol**.

Stereochemistry: The Defining Characteristic

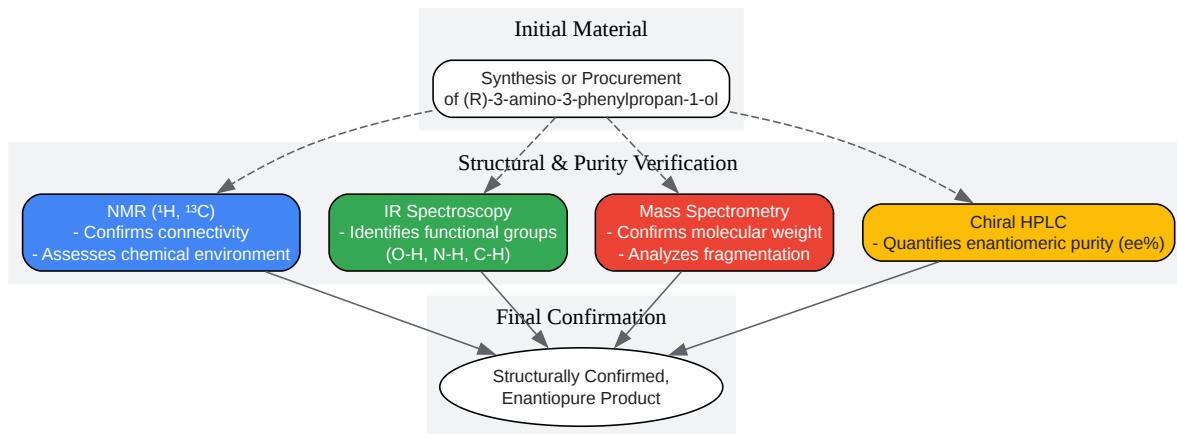
The most critical structural aspect of this molecule is its chirality. The presence of a single, defined stereocenter is the primary reason for its utility in the pharmaceutical industry, where

stereoisomers of a drug can have vastly different pharmacological and toxicological profiles.

The (R)-Configuration at the C3 Chiral Center

The designation "(R)" refers to the absolute configuration at the third carbon atom (C3), the chiral center bonded to the phenyl group, the amino group, a hydrogen atom, and the ethyl alcohol moiety. This assignment is determined by the Cahn-Ingold-Prelog (CIP) priority rules:

- Assign Priorities: The four groups attached to the chiral center are ranked by atomic number.
 - Priority 1: -NH₂ (Nitrogen, Z=7)
 - Priority 2: -C₆H₅ (Carbon of the phenyl ring)
 - Priority 3: -CH₂CH₂OH (Carbon of the ethyl group)
 - Priority 4: -H (Hydrogen, Z=1)
- Orient the Molecule: The molecule is oriented in space so that the lowest-priority group (Hydrogen) points away from the observer.
- Determine Direction: The path from priority 1 to 2 to 3 is traced. For this molecule, the path proceeds in a clockwise direction, hence the "(R)" (from the Latin *rectus* for right) designation.


This specific spatial arrangement is fundamental, as it allows the molecule to act as a chiral template or be incorporated into a larger molecule to control the stereochemical outcome of subsequent synthetic steps.^[3]

Significance of Enantiopurity in Drug Development

The development of single-enantiomer drugs is a cornerstone of modern pharmacology. Using an enantiomerically pure starting material like **(R)-3-amino-3-phenylpropan-1-ol** is a highly efficient "chiral pool" strategy.^[3] It circumvents the need for costly and often inefficient chiral resolution steps later in a synthetic pathway. For instance, structurally related chiral amino alcohols are critical precursors in the synthesis of drugs like (R)-Atomoxetine, a selective norepinephrine reuptake inhibitor, where the (S)-enantiomer is less active.^[4] This underscores the necessity of starting with materials of high enantiomeric purity.

Spectroscopic and Analytical Characterization

Confirming the structure and purity of **(R)-3-amino-3-phenylpropan-1-ol** requires a suite of analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for identity and quality assessment.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the comprehensive structural characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

- ¹H NMR Analysis: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another. A patent for a related synthesis provides characteristic proton NMR data in CDCl₃.[\[5\]](#)

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.15 - 7.40	Multiplet (m)	5H	Aromatic protons (C ₆ H ₅)
~3.86	Triplet (t)	1H	Methine proton (-CH(NH ₂)(Ph))
~3.65	Multiplet (m)	2H	Methylene protons (-CH ₂ CH ₂ OH)
~2.00	Multiplet (m)	2H	Methylene protons (-CHCH ₂ CH ₂ OH)
Variable (Broad)	Singlet (br s)	3H	Amine (-NH ₂) and Hydroxyl (-OH) protons

- ¹³C NMR Analysis: This technique reveals the number of unique carbon environments. One would expect to see signals for the six aromatic carbons (four unique signals due to symmetry), the chiral C3 carbon, and the two aliphatic carbons of the propanol chain.

Protocol: Sample Preparation and Data Acquisition for NMR Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of **(R)-3-amino-3-phenylpropan-1-ol** and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment requires more scans and a longer relaxation delay (e.g., 2-5 seconds) due to the lower natural

abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.

- Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl_3 at 7.26 ppm for ^1H).
- Validation: Compare the obtained spectra with literature data or predicted spectra to confirm the molecular structure.[\[5\]](#)[\[6\]](#)

Chiral High-Performance Liquid Chromatography (HPLC)

While NMR confirms the chemical structure, it cannot distinguish between enantiomers. Chiral HPLC is the gold standard for determining the enantiomeric excess (ee), a measure of the sample's optical purity.

Protocol: General Method for Chiral HPLC Analysis

- Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., those derivatized with cellulose or amylose) are often effective for separating amino alcohols.
- Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) is often required to reduce peak tailing for basic analytes.
- Sample Preparation: Prepare a dilute solution of the sample (~0.5-1.0 mg/mL) in the mobile phase. Filter the solution through a 0.45 μm syringe filter.
- Analysis: Inject the sample onto the equilibrated HPLC system. Monitor the elution profile using a UV detector, typically at a wavelength where the phenyl ring absorbs (e.g., 254 nm).
- Validation: To confirm peak identity, first inject a sample of the racemic mixture to determine the retention times of both the (R) and (S) enantiomers. Then, inject the sample of interest. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: $\text{ee } (\%) = [(\text{Area(R}) - \text{Area(S})) / (\text{Area(R}) + \text{Area(S})] \times 100$

Solid-State Structure and Intermolecular Interactions

Crystalline Properties

(R)-3-amino-3-phenylpropan-1-ol is typically a white to off-white crystalline solid at room temperature, sometimes appearing as needles.^{[3][7]} Its melting point is reported in the range of 70-77 °C.^[7] These physical properties are governed by the way the individual molecules pack together in the crystal lattice.

Hydrogen Bonding Networks

The key to understanding the solid-state structure is the presence of both hydrogen bond donors (-OH and -NH₂) and acceptors (the lone pairs on the oxygen and nitrogen atoms). While a specific crystal structure for the title compound is not readily available, analysis of the closely related molecule 3-methylamino-3-phenylpropan-1-ol provides a robust model for the expected interactions.^{[8][9]}

In the solid state, molecules are connected by a network of intermolecular hydrogen bonds. Specifically, classical O-H \cdots N and N-H \cdots O bonds link adjacent molecules.^{[8][9]} These interactions are not random; they form well-defined motifs, such as chains or rings, that extend into a three-dimensional supramolecular network. This extensive hydrogen bonding is responsible for the compound's solid nature and its relatively high melting point compared to non-polar analogues of similar molecular weight.

Synthesis and Application Context

The structural properties of **(R)-3-amino-3-phenylpropan-1-ol** are not merely of academic interest; they are directly responsible for its role as a high-value intermediate in pharmaceutical manufacturing.

- **Role as a Chiral Building Block:** The compound is a classic example of a chiral building block, where its pre-existing, well-defined stereocenter is used to introduce chirality into a target molecule.^[3]
- **Synthetic Access:** Enantiomerically pure **(R)-3-amino-3-phenylpropan-1-ol** is typically accessed through the resolution of a racemic mixture. Effective methods include:

- Classical Resolution: Using a chiral resolving agent, such as an enantiopure acid (e.g., tolylsulfonyl-L-proline), to form diastereomeric salts that can be separated by fractional crystallization.[3][5]
- Enzymatic Kinetic Resolution: Utilizing enzymes like lipases that selectively acylate one enantiomer (typically the (S)-enantiomer), allowing the unreacted (R)-enantiomer to be isolated with high optical purity.[3]
- Relevance in Pharmaceutical Synthesis: This molecule and its close derivatives are key intermediates in the synthesis of several drugs. It has been cited as an intermediate in the synthesis of Dapoxetine and the anti-HIV drug Maraviroc.[10]

Conclusion

(R)-3-amino-3-phenylpropan-1-ol is a molecule whose value is defined by its precise three-dimensional structure. Its identity is confirmed through a combination of spectroscopic techniques, with NMR elucidating the atomic connectivity and chiral HPLC verifying its critical enantiopurity. The presence of a phenyl ring, a primary amine, and a primary alcohol group on a chiral scaffold enables a rich network of intermolecular hydrogen bonds in the solid state and provides the functional handles necessary for its role in asymmetric synthesis. As the pharmaceutical industry continues to prioritize the development of single-enantiomer drugs, the demand for well-characterized, enantiopure building blocks like **(R)-3-amino-3-phenylpropan-1-ol** will remain robust.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. (R)-1-Phenyl-3-propanolamine | C9H13NO | CID 7016858 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. Productdetails-(R)-3-Amino-3-phenylpropan-1-ol [acrotein.com]
3. (R)-3-Amino-3-phenylpropan-1-ol|CAS 170564-98-4 [benchchem.com]

- 4. 3-(Methylamino)-1-phenylpropan-1-ol Research Chemical [benchchem.com]
- 5. CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents [patents.google.com]
- 6. 3-AMINO-3-PHENYL-1-PROPANOL(14593-04-5) 1H NMR [m.chemicalbook.com]
- 7. 3-AMINO-3-PHENYL-1-PROPANOL CAS#: 14593-04-5 [amp.chemicalbook.com]
- 8. 3-Methylamino-3-phenylpropan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bschem.com [bschem.com]
- To cite this document: BenchChem. [(R)-3-amino-3-phenylpropan-1-ol structural properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112089#r-3-amino-3-phenylpropan-1-ol-structural-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com